molecular formula C6H14O4 B14013127 3-(2-Methoxyethoxy)propane-1,2-diol CAS No. 122202-39-5

3-(2-Methoxyethoxy)propane-1,2-diol

Katalognummer: B14013127
CAS-Nummer: 122202-39-5
Molekulargewicht: 150.17 g/mol
InChI-Schlüssel: MTVRYEOLUOHZHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyethoxy)propane-1,2-diol is an organic compound with the molecular formula C₆H₁₄O₄ and a molecular weight of 150.173 g/mol . It is a diol, meaning it contains two hydroxyl groups, and it also features a methoxyethoxy group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)propane-1,2-diol typically involves the reaction of 1-chloro-2-methoxyethane with glycerol in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyethoxy)propane-1,2-diol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce ethers. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyethoxy)propane-1,2-diol has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyethoxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methoxyethoxy group can also participate in various chemical interactions, contributing to the compound’s overall effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-(2-Methoxyethoxy)propane-1,2-diol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain applications where these properties are desired .

Eigenschaften

CAS-Nummer

122202-39-5

Molekularformel

C6H14O4

Molekulargewicht

150.17 g/mol

IUPAC-Name

3-(2-methoxyethoxy)propane-1,2-diol

InChI

InChI=1S/C6H14O4/c1-9-2-3-10-5-6(8)4-7/h6-8H,2-5H2,1H3

InChI-Schlüssel

MTVRYEOLUOHZHC-UHFFFAOYSA-N

Kanonische SMILES

COCCOCC(CO)O

Verwandte CAS-Nummern

122202-39-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.